molecular formula C9H19N3O B010651 2H-Pyrazino[2,3-b]-1,4-oxazine,octahydro-4,5,8-trimethyl-(9CI) CAS No. 100180-96-9

2H-Pyrazino[2,3-b]-1,4-oxazine,octahydro-4,5,8-trimethyl-(9CI)

Cat. No.: B010651
CAS No.: 100180-96-9
M. Wt: 185.27 g/mol
InChI Key: MHVSUWFOZGBLGK-UHFFFAOYSA-N
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Description

4,5,8-Trimethyloctahydro-2H-pyrazino[2,3-B][1,4]oxazine is a heterocyclic compound with the molecular formula C9H19N3O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,8-Trimethyloctahydro-2H-pyrazino[2,3-B][1,4]oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrazine derivative with an oxirane compound, followed by hydrogenation to achieve the octahydro structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the cyclization and hydrogenation processes.

Chemical Reactions Analysis

Types of Reactions

4,5,8-Trimethyloctahydro-2H-pyrazino[2,3-B][1,4]oxazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of more saturated derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Nucleophiles such as amines and alcohols are frequently employed.

Major Products

The major products formed from these reactions include various substituted pyrazino[2,3-B][1,4]oxazine derivatives, which can have different functional groups attached depending on the reagents used .

Scientific Research Applications

4,5,8-Trimethyloctahydro-2H-pyrazino[2,3-B][1,4]oxazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,5,8-Trimethyloctahydro-2H-pyrazino[2,3-B][1,4]oxazine involves its interaction with specific molecular targets. These targets may include enzymes and receptors that are crucial for its biological activity. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1,4-Oxazine: A simpler heterocyclic compound with similar structural features.

    Pyrazino[2,3-B][1,4]oxazine: The parent compound without the trimethyl and octahydro modifications.

Uniqueness

4,5,8-Trimethyloctahydro-2H-pyrazino[2,3-B][1,4]oxazine is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications enhance its stability and reactivity compared to its simpler analogs .

Properties

IUPAC Name

4,5,8-trimethyl-2,3,4a,6,7,8a-hexahydropyrazino[2,3-b][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-10-4-5-12(3)9-8(10)11(2)6-7-13-9/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVSUWFOZGBLGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C2C1N(CCO2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80541047
Record name 4,5,8-Trimethyloctahydro-2H-pyrazino[2,3-b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100180-96-9
Record name 4,5,8-Trimethyloctahydro-2H-pyrazino[2,3-b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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